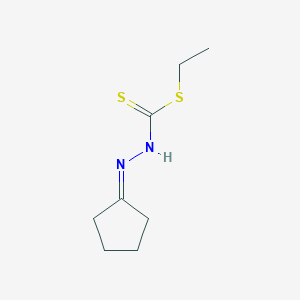
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate is a chemical compound belonging to the class of carbodithioates. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a cyclopentylidene group attached to a hydrazine carbodithioate moiety, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopentylidenehydrazine-1-carbodithioate typically involves the reaction of ethyl hydrazinecarbodithioate with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process involves the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the hydrazine or carbodithioate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and exhibit cytotoxicity against cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopentylidenehydrazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Methyl carbodithioate esters: These compounds share the carbodithioate moiety but differ in their alkyl groups.
Hydrazinecarbodithioate derivatives: These compounds have similar hydrazine and carbodithioate functionalities but may have different substituents.
Uniqueness: Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate is unique due to its specific structural features, such as the cyclopentylidene group
Properties
CAS No. |
256638-86-5 |
|---|---|
Molecular Formula |
C8H14N2S2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
ethyl N-(cyclopentylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H14N2S2/c1-2-12-8(11)10-9-7-5-3-4-6-7/h2-6H2,1H3,(H,10,11) |
InChI Key |
NIYPSYOKNOWTCN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NN=C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















